4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound features a fused ring structure that combines a pyridine ring and a pyrazine ring, with a methyl group attached at the fourth position. It is identified by the CAS number 928118-20-1 and has garnered interest for its potential biological applications, particularly as an inhibitor of SHP2 phosphatase, which plays a crucial role in various cellular processes including growth and differentiation.
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is synthesized from simpler chemical precursors through various organic reactions. It is classified as a heterocyclic compound, specifically within the broader category of pyridopyrazines, which are known for their diverse biological activities and potential pharmaceutical applications .
The synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through several methods. A common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde. This step is followed by cyclization and reduction processes. The typical reaction conditions include:
In industrial settings, the synthesis may utilize batch or continuous flow processes to ensure consistent quality and yield of the product. Automated systems help maintain optimal reaction parameters such as temperature and pressure .
The molecular structure of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be described as follows:
The presence of nitrogen atoms in the ring system contributes to its unique chemical properties and reactivity .
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is involved in several types of chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied .
As an inhibitor of SHP2 phosphatase, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine interacts with this enzyme to modulate its activity. The inhibition mechanism likely involves binding to the active site of SHP2 phosphatase, thereby preventing its normal function in cellular signaling pathways related to growth and differentiation.
This compound's action could lead to significant alterations in cellular responses under specific conditions. The precise biochemical pathways affected are still under investigation but may include those related to oncogenesis and other growth-related processes .
Relevant analyses often include spectroscopic techniques (e.g., NMR and FTIR) to confirm structural integrity and purity during synthesis .
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has potential applications in various scientific fields:
The compound's unique structure allows it to participate in diverse chemical reactions that could lead to new derivatives with enhanced biological activity .
Multicomponent reactions (MCRs) enable efficient construction of complex pyridopyrazine scaffolds by combining ≥3 reactants in a single step, maximizing atom economy and minimizing purification. These strategies often leverage in situ generation of reactive intermediates to form bicyclic cores. For 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazines, 1,3-dielectrophilic building blocks (e.g., 1,3-dicarbonyls or α,β-unsaturated carbonyls) react with hydrazines to initiate pyrazole ring formation, followed by spontaneous cyclization [1]. A key advancement involves generating 1,3-dicarbonyl equivalents directly in the reaction vessel. For example, in situ acylation of β-ketoesters using SmCl₃ catalysis yields diketones that undergo Knorr-type cyclocondensation with hydrazines, affording pyrazolo-fused systems in 75–92% yield [1]. Similarly, Knoevenagel-cyclocondensation cascades convert salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one into bicyclic pyrazoles via diketone intermediates [1].
Solvent-free MCRs enhance sustainability: fusion of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with bifunctional reagents (e.g., cyanoguanidine) at 150–170°C yields pyrido-annelated tetrazines and triazepines in >72% yield without catalysts [8]. This approach exemplifies convergent annulation ([3+3], [4+3], or [5+2]), where ring closure and dehydration occur spontaneously under thermal activation.
Table 1: Multicomponent Strategies for Pyridopyrazine Synthesis
Reactants | Conditions | Key Intermediate | Product | Yield (%) |
---|---|---|---|---|
β-Ketoester + acid chloride + N₂H₄ | LiHMDS, THF, 25°C | 1,3-Dicarbonyl | Pyrazole-4-carboxylate | 80–95 |
Salicylaldehyde + pyrone + thiazolylhydrazine | Piperidine, EtOH, reflux | Knoevenagel adduct | Pyrazolo[3,4-b]pyridine | 68–82 |
Aminodihydropyridine + cyanoguanidine | Solvent-free, 170°C | Cyanoimine | Pyrido[1,2,4,5]tetrazine | 79 |
Group 4–8 transition metals (Ti, V, Fe, Ru) provide cost-effective and selective catalysis for pyridopyrazine functionalization, often outperforming noble metals. Titanium imido complexes (e.g., Ti(NR)Cl₂) enable nitrene transfer from azobenzene to alkynes, forming pyrrole cores via azatitanacyclobutene intermediates—a formal [2+2+1] cycloaddition [5]. This method achieves high regioselectivity with heteroatom-substituted alkynes (SiR₃, SnR₃), yielding 3,4-disubstituted pyrazolo[3,4-b]pyridines. Vanadium catalysis follows a similar pathway but requires π-overloading to activate V≡N bonds, enabling pyrrole synthesis from alkynes and azobenzene under mild conditions [5].
Iron oxide nanocomposites (e.g., Fe₃O₄/g-C₃N₄) facilitate one-pot pyranopyrimidine annulations by activating carbonyl groups in solvent-free or aqueous media. These catalysts promote Knoevenagel-Michael-cyclocondensation cascades between aldehydes, malononitrile, and barbituric acid, achieving 90–98% yield with 5-minute reaction times [3]. The magnetic recoverability of these nanocatalysts allows ≥5 reuses without significant activity loss. Ru-catalyzed C–H activation is emerging for late-stage diversification; directed ortho-arylation of pyridopyrazine N-oxides enables installation of aryl groups at C-3 or C-6 positions [5].
Directed metalation using strong bases (e.g., LDA or LiTMP) enables regioselective halogenation of pyridopyrazine scaffolds. Ortho-directed lithiation exploits nitrogen atoms as coordination sites, allowing predictable functionalization:
For fused systems like tetrahydropyrido[2,3-b]pyrazines, chelation-controlled metalation occurs at the electron-deficient pyridine ring. Electrophilic quenching with perfluoroalkyl iodides (e.g., C₄F₉I) introduces fluoroalkyl groups—valuable for modulating lipophilicity in drug discovery [8].
Table 2: Regioselective Halogenation via Deprotometalation
Substrate | Base | Electrophile | Product | Regioselectivity |
---|---|---|---|---|
4-Methyl-TH-pyrido[2,3-b]pyrazine | LiTMP, −78°C | I₂ | 3-Iodo-4-methyl-TH-pyrido[2,3-b]pyrazine | >95:5 (C-3 vs C-6) |
8-Phenylpyrido[1,2-b][1,2,4,5]tetrazine | n-BuLi, −30°C | BrCH₂CH₂Br | 7-(2-Bromoethyl) derivative | Exclusive C-7 attack |
Solvent-free techniques minimize waste and enhance reaction efficiency through thermal fusion or microwave activation. Fusion of 1-amino-4-methyl-2-oxodihydropyridines with hydrazinecarbonitrile at 150–170°C yields pyrido[1,2-b][1,2,4,5]tetrazepines via [5+2] annulation, achieving 72–85% isolated yield without workup [8]. This method tolerates electron-donating (MeO, Me₂N) and electron-withdrawing (CN, NO₂) substituents, demonstrating broad functional group compatibility.
Microwave-assisted cyclizations accelerate reactions 10- to 50-fold: enaminones derived from acetylpyrazole undergo 1,3-dipolar cycloaddition with nitrile imines under microwave irradiation (300 W, 100°C), forming pyrazolo[3,4-d]triazoles in 15 minutes (85–92% yield) [6]. Similarly, 2-substituted benzimidazoles condense with quinolizinecarbaldehydes using Na₂S₂O₅ oxidant under microwaves, yielding anticancer leads active against MCF-7 cells (IC₅₀ = 2–16 μg/mL) [6]. Key advantages include:
Regiocontrol in tetrahydropyrido[2,3-b]pyrazines depends on electronic asymmetry between rings and protecting group strategies. The pyridine ring (electron-deficient) favors electrophilic substitution at C-3, while the piperazine ring (electron-rich) undergoes N-functionalization. Catalyst-controlled coupling is critical:
Ring constraints influence reactivity: annelated pyridopyridazinones (e.g., tetrahydropyrido[2,3-b]pyrazin-5-ones) exhibit C-6 electrophilic substitution due to lactam carbonyl polarization. This allows Vilsmeier-Haack formylation at C-6, introducing aldehydes for hydrazone-based anticancer agents [7]. Computational modeling (DFT) confirms regioselectivity in pyrido-fused systems: MEP maps show nucleophilic character at C-3/C-6 in pyridine ring and electrophilic behavior at N-4 [8].
Table 3: Regioselective Reactions of Tetrahydropyrido[2,3-b]pyrazine
Reaction Type | Position Modified | Conditions | Application Example |
---|---|---|---|
Electrophilic aromatic substitution | C-3 | Br₂, DMF, 25°C | Bromide for Suzuki coupling |
N-Alkylation | N-4 (piperazine) | K₂CO₃, alkyl halide, CH₃CN, reflux | 4-Methyl derivatives for JAK2 inhibition |
Pd-catalyzed amination | C-3 | Pd₂(dba)₃/XPhos, aryl amine, dioxane | Anilino derivatives (IC₅₀ = 10 nM vs ALK) |
Directed ortho-lithiation | C-3 | n-BuLi, −78°C, then electrophile | 3-CF₃, 3-SO₂Me functionalization |
Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3